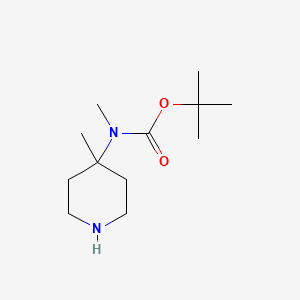

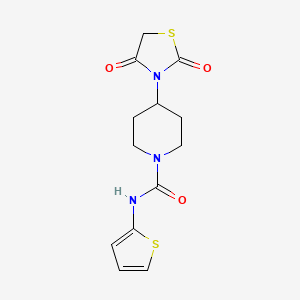

2-ethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"2-ethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide" belongs to a class of compounds that are of interest due to their potential biological activities and chemical properties. Compounds with similar structures, including thiadiazole derivatives, have been synthesized and studied for various applications, ranging from pharmaceuticals to agricultural chemicals.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves multi-step chemical reactions that include the use of amino acids, esters, and thiourea or thioamide components. For example, the synthesis of ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as protein-tyrosine phosphatase 1B inhibitors involved a one-step reaction, showcasing the typical approach to constructing thiadiazole cores (Navarrete-Vázquez et al., 2012).

Molecular Structure Analysis

Structural determination techniques such as X-ray crystallography, IR, ^1H and ^13C NMR spectroscopy play a crucial role in confirming the molecular structure of synthesized compounds. For instance, the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was elucidated to confirm its molecular structure (Marjani, 2013).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, to form a wide range of heterocyclic compounds. These reactions are crucial for the synthesis of compounds with desired biological or chemical properties. For example, reactions with hydrazonoyl halides have been utilized to synthesize new 1,3,4-thiadiazoles with potential anticancer activity (Abdelall et al., 2010).

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the stability and applicability of the compound. These properties are determined through experimental methods and are critical for the compound's formulation and storage.

Chemical Properties Analysis

The chemical properties, such as reactivity towards other chemicals, stability under various conditions, and potential for chemical modifications, are pivotal for the compound's applications in drug design and synthesis of related compounds. The study on ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate's reactions with different nucleophiles illustrates the compound's versatility in chemical synthesis (Maadadi et al., 2016).

Applications De Recherche Scientifique

Antimicrobial Applications

Research into thiadiazole derivatives has highlighted their significant potential as antimicrobial agents. For instance, studies on new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives have demonstrated moderate antimicrobial activity. These findings suggest that compounds similar to 2-ethyl-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)butanamide could be valuable in the development of new antimicrobial agents, which are critically needed in the fight against drug-resistant bacteria and fungi (Farag et al., 2009).

Anticancer Applications

The exploration of thiadiazole derivatives in anticancer research has yielded promising results. Some studies have synthesized novel thiadiazole and thiazole derivatives, finding them to possess significant anticancer activity against various cell lines. This area of research is particularly exciting as it opens new avenues for the development of targeted cancer therapies, potentially offering more effective and less toxic options for patients. The potential of similar compounds to act as protein-tyrosine phosphatase 1B inhibitors also indicates their utility in managing diseases like diabetes, further highlighting the broad applicability of these molecules (Gomha et al., 2017).

Anti-Inflammatory and Analgesic Applications

The evaluation of indolyl 4-thiazolidinones bearing a thiadiazine nucleus for their anti-inflammatory and analgesic activities indicates that thiadiazole derivatives could be useful in developing new treatments for inflammation and pain management. By inhibiting key enzymes or interacting with biological targets, these compounds can mitigate inflammation and reduce pain, offering potential for novel therapeutics in this domain (Anekal & Biradar, 2017).

Propriétés

IUPAC Name |

2-ethyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S2/c1-4-12(5-2)15(23)19-16-20-21-17(25-16)24-10-14(22)18-13-8-6-7-11(3)9-13/h6-9,12H,4-5,10H2,1-3H3,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOSWODRJTZDGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid](/img/structure/B2484196.png)

![1-{[4-(2H-1,3-benzodioxole-5-amido)phenyl]methyl}-N-(3-chlorophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2484199.png)

![2-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2484202.png)

![(1S,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B2484206.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxyacetic acid](/img/structure/B2484213.png)

![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B2484215.png)